2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid
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Overview
Description
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid is a complex organic compound that belongs to the class of thiazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine consists of a thiazole ring fused with a quinoxaline ring, with an imino group at the 2-position and an amine group at the 3-position. The addition of sulfuric acid enhances its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine typically involves the reaction of 2,3-dichloroquinoxaline with thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with sulfuric acid to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoloquinoxaline derivatives.
Scientific Research Applications
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in treating renal cell carcinoma and other cancers.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine involves the inhibition of specific molecular targets. For example, it inhibits VEGFR-2, which plays a crucial role in angiogenesis and tumor growth. The compound also induces apoptosis in cancer cells by activating caspase-3 and downregulating pro-angiogenic and pro-fibrotic markers . The exact pathways and interactions at the molecular level are still under investigation, but its ability to interfere with key biological processes makes it a promising therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer properties and used in the development of various drugs.
Quinoxaline: A nitrogen-based heterocyclic compound with applications in materials science, pharmaceuticals, and organic chemistry.
Uniqueness
2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine stands out due to its unique structure, which combines the properties of thiazole and quinoxaline rings. This fusion enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit specific molecular targets and its potential use in treating cancer and other diseases highlight its significance in medicinal chemistry .
Properties
CAS No. |
62984-66-1 |
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Molecular Formula |
C9H9N5O4S2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid |
InChI |
InChI=1S/C9H7N5S.H2O4S/c10-9-14(11)7-8(15-9)13-6-4-2-1-3-5(6)12-7;1-5(2,3)4/h1-4,10H,11H2;(H2,1,2,3,4) |
InChI Key |
DMOBIWNEZLHCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=N)N3N.OS(=O)(=O)O |
Origin of Product |
United States |
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